molecular formula C13H24N2O3 B14895370 Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate CAS No. 1445950-81-1

Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate

Cat. No.: B14895370
CAS No.: 1445950-81-1
M. Wt: 256.34 g/mol
InChI Key: RBVRAVQFMPWVAY-ZWNOBZJWSA-N
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Description

Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique configuration, which includes a spiro junction between a five-membered and a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to modify the spirocyclic structure or to introduce additional functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Its derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the amino group and the oxa-bridge further influences the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl (5R,9S)-9-(aminomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Uniqueness

Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[45]decane-2-carboxylate is unique due to its specific stereochemistry and the presence of both an amino group and an oxa-bridge

Properties

CAS No.

1445950-81-1

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1

InChI Key

RBVRAVQFMPWVAY-ZWNOBZJWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](CCO2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N

Origin of Product

United States

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